Welcome to the BenchChem Online Store!
molecular formula C15H17N3O3 B8659065 3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE CAS No. 919784-60-4

3-HYDROXY-5-ISOPROPOXY-N-(5-METHYLPYRAZIN-2-YL)BENZAMIDE

Cat. No. B8659065
M. Wt: 287.31 g/mol
InChI Key: ARMCSHTVXIQINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977328B2

Procedure details

10% Palladium on charcoal (550 mg) was added to a solution of 3-[(1-methylethyl)oxy]-N-(5-methylpyrazin-2-yl)-5-[(phenylmethyl)oxy]benzamide (5.5 g, 14.6 mmol) in ethanol (75 mL) and THF (50 mL) and the mixture stirred at RT under a hydrogen atmosphere for 24 hours. The catalyst was removed by filtration and the filtrates evaporated in vacuo to a residue which was crystallised from ethyl acetate to give the desired compound (3.42 g).
Name
3-[(1-methylethyl)oxy]-N-(5-methylpyrazin-2-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
550 mg
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([O:4][C:5]1[CH:6]=[C:7]([CH:18]=[C:19]([O:21]CC2C=CC=CC=2)[CH:20]=1)[C:8]([NH:10][C:11]1[CH:16]=[N:15][C:14]([CH3:17])=[CH:13][N:12]=1)=[O:9])[CH3:3]>[Pd].C(O)C.C1COCC1>[OH:21][C:19]1[CH:18]=[C:7]([CH:6]=[C:5]([O:4][CH:2]([CH3:3])[CH3:1])[CH:20]=1)[C:8]([NH:10][C:11]1[CH:16]=[N:15][C:14]([CH3:17])=[CH:13][N:12]=1)=[O:9]

Inputs

Step One
Name
3-[(1-methylethyl)oxy]-N-(5-methylpyrazin-2-yl)-5-[(phenylmethyl)oxy]benzamide
Quantity
5.5 g
Type
reactant
Smiles
CC(C)OC=1C=C(C(=O)NC2=NC=C(N=C2)C)C=C(C1)OCC1=CC=CC=C1
Name
Quantity
550 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at RT under a hydrogen atmosphere for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrates evaporated in vacuo to a residue which
CUSTOM
Type
CUSTOM
Details
was crystallised from ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C(=O)NC2=NC=C(N=C2)C)C=C(C1)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.